Cyclovalone

Description

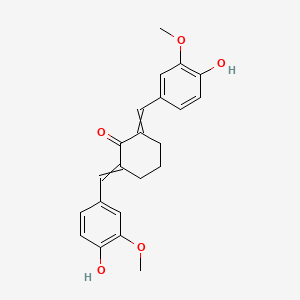

Structure

3D Structure

Properties

CAS No. |

579-23-7 |

|---|---|

Molecular Formula |

C22H22O5 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C22H22O5/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2/h6-13,23-24H,3-5H2,1-2H3 |

InChI Key |

DHKKONBXGAAFTB-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\CCC/C(=C/C3=CC(=C(C=C3)O)OC)/C2=O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O |

Appearance |

Solid powder |

melting_point |

178.5 °C |

Other CAS No. |

579-23-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyclovalone; AI3-26016; AI326016; AI3 26016 |

Origin of Product |

United States |

Foundational & Exploratory

Cyclovalone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclovalone is a synthetic derivative of curcumin, characterized by the substitution of the keto-enolic system with a cyclohexanone ring. This structural modification confers enhanced stability and improved pharmacokinetic properties compared to its parent compound.[1] this compound has garnered significant interest in the scientific community for its diverse biological activities, including choleretic, anti-inflammatory, antioxidant, and antitumor properties. This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and putative mechanisms of action of this compound, with a focus on experimental data and protocols relevant to researchers in drug development.

Physicochemical Properties

This compound, with the IUPAC name 2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one, is a crystalline solid.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 579-23-7 | [2][3][4][] |

| Molecular Formula | C22H22O5 | [1][3][4][][6][7] |

| Molecular Weight | 366.4 g/mol | [1][6][7] |

| Melting Point | 178.5 °C | [4] |

| Boiling Point | 595.5 °C at 760 mmHg | [4] |

| Flash Point | 210.2 °C | [4] |

| Density | 1.292 g/cm³ | [4] |

| XLogP3 | 4.3 | [4][6] |

Biological and Pharmacological Activities

This compound exhibits a range of biological activities that are of interest for therapeutic development. These activities have been demonstrated in various in vitro and in vivo models.

Anti-inflammatory and Antioxidant Activity

As a derivative of curcumin, this compound possesses potent anti-inflammatory and antioxidant properties.[1] Its anti-inflammatory effects are, in part, attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][8] The antioxidant activity of this compound and its derivatives has been demonstrated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging assay.[1]

Antitumor Activity

This compound has shown significant antitumor activity, particularly against prostate cancer cells. It inhibits the proliferation of both androgen-responsive (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines in a time- and dose-dependent manner.[3][8] Furthermore, in vivo studies in mice have shown that oral administration of this compound can reduce the weight of the ventral prostate and inhibit tumor growth in a dose-dependent fashion without significant toxicity.[3]

Choleretic Activity

This compound is known to be a choleretic and cholagogic agent, meaning it stimulates the formation and secretion of bile.[2]

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Activity | Model System | Parameter | Value | Reference |

| Cytotoxicity | Mouse | LD50 (intravenous) | 56 mg/kg | [4] |

| Antiproliferative | LNCaP and PC-3 prostate cancer cells | Effective Concentration | 0.2-10 µg/ml | [3][8] |

| In vivo antitumor | BALB/c mice | Effective Dose (prostate weight reduction) | 9.5-38 mg/kg/day (oral) | [3] |

| In vivo antitumor | PC-3 xenografted athymic BALB/c nude mice | Effective Dose (tumor growth inhibition) | 38 mg/kg (oral) | [3] |

| Antioxidant | DPPH assay (for a di-Mannich derivative) | IC50 | 39.0 µM | [9] |

Putative Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of this compound are still under investigation. However, based on its structural similarity to curcumin and its known biological effects, several signaling pathways are likely to be involved.

As a known inhibitor of cyclooxygenase (COX), this compound interferes with the production of prostaglandins, key mediators of inflammation. This is a crucial aspect of its anti-inflammatory effects.

Being a curcumin analog, this compound is likely to modulate the NF-κB signaling pathway, a central regulator of inflammation and cell survival. By inhibiting NF-κB activation, this compound could suppress the expression of pro-inflammatory and pro-survival genes.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are provided below. These are based on standard methodologies and the available literature on this compound and related compounds.

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the antiproliferative effects of this compound on cancer cell lines such as LNCaP and PC-3.

Materials:

-

This compound stock solution (in DMSO)

-

LNCaP or PC-3 human prostate cancer cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.2, 1, 5, 10 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the steps to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

This compound-treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at a desired concentration (e.g., 2 µg/mL) for a specific duration (e.g., 72 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This is a general protocol to assess the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

-

This compound

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of this compound or a control inhibitor for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period to allow for prostaglandin synthesis.

-

Stop the reaction.

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol provides a general method for evaluating the antioxidant potential of this compound.

Materials:

-

This compound solutions of varying concentrations

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate or cuvettes, mix the this compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion

This compound is a promising synthetic curcuminoid with a multifaceted pharmacological profile. Its anti-inflammatory, antioxidant, and particularly its antitumor activities, make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of this compound's properties and the experimental approaches to further elucidate its therapeutic potential. The provided protocols and putative signaling pathways offer a starting point for researchers aiming to explore the mechanisms of action and potential applications of this interesting molecule. Further research is warranted to fully characterize its efficacy, safety, and precise molecular targets.

References

- 1. Buy this compound [smolecule.com]

- 2. medkoo.com [medkoo.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. echemi.com [echemi.com]

- 6. This compound | C22H22O5 | CID 11366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and Free Radical-Scavenging Activities of Di-Mannich Bases of this compound Derivatives : Oriental Journal of Chemistry [orientjchem.org]

Synthesis and Characterization of Cyclovalone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclovalone, chemically known as 2,6-bis[(4-hydroxy-3-methoxyphenyl)methylene]cyclohexanone, is a synthetic analog of curcumin that has garnered significant interest for its anti-inflammatory, antioxidant, and antitumor properties.[1] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data interpretation.

Synthesis of this compound

This compound is synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and cyclohexanone.[2] This reaction involves the enolate of cyclohexanone acting as a nucleophile, attacking the carbonyl carbon of two molecules of vanillin.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

Vanillin (C₈H₈O₃)

-

Cyclohexanone (C₆H₁₀O)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl, dilute)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2.0 equivalents of vanillin in a minimal amount of 95% ethanol with gentle warming and stirring.

-

To this solution, add 1.0 equivalent of cyclohexanone and continue stirring until a homogeneous mixture is obtained.

-

Slowly add an aqueous solution of sodium hydroxide (2.5 equivalents) to the reaction mixture. The mixture will turn a deep reddish-orange color and may thicken.

-

Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is neutral. This will cause the product to precipitate out of the solution as a yellow-orange solid.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.

-

Dry the purified crystals in a vacuum oven.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂O₅ | [3] |

| Molecular Weight | 366.41 g/mol | [3] |

| Appearance | Yellow-orange crystalline solid | |

| Melting Point | 178.5 °C | [3] |

| Boiling Point | 595.5 °C at 760 mmHg | [3] |

Spectroscopic Data

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.69 (s, 2H, C=CH), 6.96 (d, J=2 Hz, 2H, Ar-H), 6.80 (d, J=2 Hz, 2H, Ar-H), 4.4 (br s, 2H, OH), 3.89 (s, 6H, OCH₃), 2.92 (t, 4H, cyclohexanone-H), 1.81 (p, 2H, cyclohexanone-H). | [2] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 190.4 (C=O), 148.1 (Ar C-O), 147.2 (Ar C-OH), 136.9 (C=CH), 135.5 (Ar C), 126.5 (Ar C), 123.8 (Ar C-H), 114.8 (Ar C-H), 109.5 (Ar C-H), 56.0 (OCH₃), 29.0 (cyclohexanone CH₂), 23.1 (cyclohexanone CH₂). | [2] |

| FTIR (KBr, cm⁻¹) | ῡ (cm⁻¹): ~3400 (O-H stretch, broad), ~2940 (C-H stretch, aliphatic), ~1660 (C=O stretch, conjugated ketone), ~1590 & ~1510 (C=C stretch, aromatic), ~1250 (C-O stretch, ether). | [2] |

| Mass Spectrometry (ESI-MS) | m/z: 367.15 [M+H]⁺, 389.13 [M+Na]⁺. | [4] |

Experimental Protocols for Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry, pure this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

2.3.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Analysis: Infuse the sample solution directly into the ESI source or spot it onto a MALDI plate with an appropriate matrix. Acquire the mass spectrum in positive or negative ion mode.

Mechanism of Action: COX Inhibition

This compound exerts its anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX Signaling Pathway

Caption: Inhibition of the COX pathway by this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The Claisen-Schmidt condensation offers a straightforward and efficient route to this promising therapeutic agent. The characterization data and protocols outlined herein will be valuable for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the potential of this compound and its derivatives. The elucidation of its inhibitory action on the COX pathway underscores its potential as an anti-inflammatory agent.

References

"mechanism of action of Cyclovalone as a cyclooxygenase inhibitor"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclovalone, a synthetic analog of curcumin, has demonstrated a range of biological activities, including anti-inflammatory properties. A key mechanism underlying its therapeutic potential is the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a COX inhibitor, based on available in silico and experimental data from related compounds. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to Cyclooxygenase and Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as maintaining the integrity of the stomach lining and regulating platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli, including cytokines and growth factors. The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.

The inhibition of COX enzymes is a well-established strategy for the treatment of inflammatory conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking the activity of COX enzymes, thereby reducing the synthesis of prostaglandins. While non-selective NSAIDs inhibit both COX-1 and COX-2, leading to potential gastrointestinal side effects, selective COX-2 inhibitors were developed to target inflammation more specifically with an improved safety profile.

Mechanism of Action of this compound

This compound, with the chemical name 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone, is structurally related to curcumin. While direct experimental determination of its IC50 values for COX-1 and COX-2 is not extensively documented in publicly available literature, in silico molecular docking studies provide significant insights into its inhibitory potential.

A recent study by Warnasih et al. (2025) investigated the binding affinity of this compound to the active sites of both COX-1 and COX-2 enzymes.[1] The results, summarized in the table below, indicate that this compound exhibits favorable binding energies for both isoforms, suggesting that it can act as an inhibitor of both COX-1 and COX-2.[1] The slightly more negative Gibbs free energy for COX-2 suggests a potential for preferential inhibition of this isoform.[1]

Table 1: In Silico Molecular Docking Data of this compound with COX-1 and COX-2

| Compound | Target Enzyme | Gibbs Free Energy (kcal/mol) |

| This compound | COX-1 | -9.3 |

| COX-2 | -9.8 | |

| Diclofenac (Control) | COX-1 | -6.5 |

| COX-2 | -8.5 |

Data sourced from Warnasih, S., et al. (2025).[1]

The binding of this compound within the active site of the COX enzymes is predicted to block the entry of the natural substrate, arachidonic acid, thereby preventing its conversion to prostaglandin H2 (PGH2), the precursor for all other prostaglandins.

Experimental Protocol for Determining COX Inhibition

Principle

The assay measures the inhibition of prostaglandin E2 (PGE2) production from arachidonic acid by recombinant human COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA).

Materials and Reagents

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin)

-

PGE2 Enzyme Immunoassay (EIA) kit

-

96-well microplates

-

Incubator

Assay Procedure

-

Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

-

Compound Preparation: Prepare a series of dilutions of this compound and the reference inhibitors in the reaction buffer.

-

Reaction Incubation:

-

To each well of a 96-well plate, add the reaction buffer.

-

Add the diluted enzyme (COX-1 or COX-2) to the respective wells.

-

Add the various concentrations of this compound or the reference inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Termination of Reaction: After a specific incubation time (e.g., 10 minutes) at 37°C, stop the reaction by adding a stopping agent (e.g., a solution of HCl).

-

PGE2 Quantification:

-

Use the reaction mixture for the quantification of PGE2 using a commercial EIA kit, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound and the reference inhibitors.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

Downstream Signaling Pathways

The inhibition of COX enzymes by this compound directly impacts the biosynthesis of prostaglandins, leading to a reduction in their levels at the site of inflammation. This, in turn, modulates various downstream signaling pathways.

By inhibiting both COX-1 and COX-2, this compound is expected to reduce the production of pro-inflammatory prostaglandins such as PGE2. This leads to the attenuation of the inflammatory response, characterized by a decrease in vasodilation, vascular permeability, and the sensation of pain. The potential for dual inhibition suggests that this compound might also affect physiological processes mediated by COX-1, a factor to be considered in its therapeutic application.

Experimental Workflow for Assessing this compound's Anti-inflammatory Activity

A logical workflow for the comprehensive evaluation of this compound as a COX inhibitor would involve a combination of in silico, in vitro, and in vivo studies.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. In silico evidence suggests its potential as a dual inhibitor of COX-1 and COX-2, with a possible preference for COX-2. Further in vitro and in vivo studies are warranted to definitively determine its inhibitory potency and selectivity, and to fully elucidate its therapeutic potential and safety profile. The methodologies and pathways described in this guide provide a framework for the continued investigation of this compound and its derivatives as cyclooxygenase inhibitors.

References

The Anti-Inflammatory Profile of Cyclovalone: A Technical Overview for Researchers

Introduction: Cyclovalone, a synthetic derivative of curcumin, has emerged as a compound of interest for its potential anti-inflammatory, antitumor, and antioxidant properties.[1] As a member of the diarylidenyl-cyclohexanone class of molecules, its core mechanism of action is attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This technical guide provides an in-depth analysis of the available scientific data on the anti-inflammatory effects of this compound and its structural analogs, tailored for researchers, scientists, and professionals in drug development. While direct quantitative experimental data for this compound is limited in publicly accessible literature, this document synthesizes findings from closely related compounds to elucidate its probable mechanisms of action, experimental validation protocols, and implicated signaling pathways.

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound is categorized as a cyclooxygenase inhibitor.[1] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of inflammation, pain, and fever. The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of these enzymes.

Table 1: In Silico Docking Analysis of this compound

| Target Enzyme | Gibbs Free Energy (kcal/mol) |

| COX-1 | -9.3 |

| COX-2 | -9.8 |

Note: Data derived from in silico molecular docking studies. Experimental validation is required.

Furthermore, experimental data on structurally similar 2,6-bis-benzylidene-cyclohexanone analogs demonstrate significant COX inhibition, providing a strong rationale for this compound's anti-inflammatory potential.

Table 2: In Vitro Cyclooxygenase Inhibitory Activity of this compound Analogs

| Compound | IC50 (µM) |

| 2,6-bis-(3ʹ-ethoxy, 4ʹ-hydroxybenzylidene)-cyclohexanone | 13.53 |

| 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone | 11.56 |

| 2,6-bis-(3ʹ,4ʹ-dimethoxybenzylidene)-cyclohexanone | 20.52 |

Source: In vitro anti-inflammatory assay measuring malondialdehyde levels as an indicator of cyclooxygenase activity.[2]

Another related curcumin derivative, 2,6-bis(2,5-dimethoxybenzylidene)cyclohexanone (BDMC33), has been shown to inhibit prostaglandin E2 (PGE2) synthesis with an IC50 value of 47.33 ± 1.00 µM and to selectively suppress the expression of COX-2 in IFN-γ/LPS-stimulated macrophages.[1]

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, curcumin and its analogs are known to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, as evidenced by studies on its structural analog 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC).

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the COX-2 enzyme. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

The curcumin analog BHMC has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and its subsequent DNA binding. This action effectively blocks the transcription of NF-κB target genes, leading to a broad anti-inflammatory effect.

References

Cyclovalone for Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclovalone, a synthetic derivative of curcumin, has demonstrated notable anti-tumor properties, positioning it as a compound of interest in prostate cancer research. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its effects on prostate cancer models, and detailed experimental protocols for its study. Preclinical data indicate that this compound inhibits the proliferation of both androgen-sensitive (LNCaP) and androgen-independent (PC-3) prostate cancer cells by inducing cell cycle arrest. Its proposed mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes and interaction with nuclear type II estradiol binding sites. This document consolidates the available quantitative data, outlines key experimental methodologies, and visualizes the known and putative signaling pathways affected by this compound to support further investigation into its therapeutic potential.

Chemical and Physical Properties

This compound, also known as 2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone, is a crystalline solid with the following properties:

| Property | Value |

| Molecular Formula | C22H22O5 |

| Molecular Weight | 366.41 g/mol |

| CAS Number | 579-23-7 |

| Appearance | Solid powder |

| Melting Point | 178.5 °C[1] |

| Boiling Point | 595.5 °C at 760 mmHg[1][2] |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound's anticancer effects in prostate cancer are believed to be multifactorial, primarily involving the inhibition of cyclooxygenase (COX) and interaction with nuclear type II estradiol binding sites.

Cyclooxygenase (COX) Inhibition

This compound is a known inhibitor of COX enzymes, which are involved in the synthesis of prostaglandins.[3] COX-2, in particular, is often overexpressed in prostate cancer and contributes to tumor growth, proliferation, and angiogenesis.[1][4] By inhibiting COX-2, this compound may disrupt these pro-tumorigenic signaling pathways.

Interaction with Nuclear Type II Estradiol Binding Sites

Studies have shown that this compound binds to nuclear type II estradiol binding sites in prostate cancer cells.[5] This interaction is thought to interfere with cell growth regulation, mimicking the effects of endogenous ligands that have antiproliferative activity.[5]

Preclinical Data in Prostate Cancer

In Vitro Studies

This compound has been shown to inhibit the proliferation of both androgen-responsive (LNCaP) and androgen-independent (PC-3) human prostate cancer cell lines in a time- and dose-dependent manner.[3][5]

Table 1: Effect of this compound on Prostate Cancer Cell Proliferation [5]

| Cell Line | Concentration (µg/mL) | Incubation Time (days) | Proliferation Inhibition |

| LNCaP | 0.2 - 10 | 2 - 9 | Dose- and time-dependent |

| PC-3 | 0.2 - 10 | 2 - 9 | Dose- and time-dependent |

Note: Specific IC50 values for this compound in these cell lines are not consistently reported in the reviewed literature.

This compound's antiproliferative effects are associated with alterations in the cell cycle.[3][5]

Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells [3][5]

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| LNCaP | Control | Baseline | Baseline | Baseline |

| This compound (2 µg/mL, 72h) | Decreased | Increased | Increased | |

| PC-3 | Control | Baseline | Baseline | Baseline |

| This compound (2 µg/mL, 72h) | Decreased | Increased | No significant change |

These findings suggest that this compound induces a cell cycle arrest, particularly affecting the G0/G1 to S phase transition.[5]

In Vivo Studies

The anti-tumor activity of this compound has been evaluated in animal models of prostate cancer.

Table 3: Effect of this compound on Prostate Weight in BALB/c Mice [3][5]

| Treatment Group | Dosage (mg/kg/day) | Duration (days) | Change in Ventral Prostate Weight |

| Control | - | 14 | Baseline |

| This compound | 9.5 | 14 | Reduced |

| This compound | 19.0 | 14 | Reduced |

| This compound | 38.0 | 14 | Dose-dependent reduction (P<0.01) |

Table 4: Effect of this compound on PC-3 Xenograft Tumor Growth in Nude Mice [3][5]

| Treatment Group | Dosage (mg/kg/day) | Duration (days) | Effect on Tumor Growth |

| Control | - | 20 | Progressive growth |

| This compound | 38 | 20 | Inhibited tumor growth |

Oral administration of this compound was well-tolerated, with no significant signs of toxicity observed in the treated animals.[3][5]

Signaling Pathways

Cell Cycle Regulation

Based on the available data, this compound appears to disrupt the normal progression of the cell cycle, leading to an accumulation of cells in the S and G2/M phases in LNCaP cells and the S phase in PC-3 cells.[5] This suggests an arrest at the G1/S and/or G2/M checkpoints.

Putative Signaling Pathways

While direct evidence linking this compound to specific signaling pathways in prostate cancer is limited, its known activity as a COX-2 inhibitor allows for the formulation of hypothesized mechanisms. COX-2 is known to activate pro-survival pathways such as PI3K/Akt and MAPK. Therefore, it is plausible that this compound exerts its anti-tumor effects by inhibiting these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the study of this compound in prostate cancer.

Cell Culture

-

Cell Lines: LNCaP (androgen-sensitive) and PC-3 (androgen-independent) human prostate cancer cells.

-

Media: RPMI-1640 supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)[5]

-

Seed cells in 96-well plates at a density of 5,000 cells/well.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound (0.2-10 µg/mL) or vehicle control (DMSO).

-

Incubate for the desired time periods (e.g., 2, 4, 6, 8, and 9 days).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)[5]

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 2 µg/mL) or vehicle control for 72 hours.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

References

- 1. The role of cyclooxygenase-2 in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The role of cyclooxygenase-2 inhibition for the prevention and treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

Initial Studies on the Biological Activity of Cyclovalone: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclovalone, a synthetic derivative of curcumin, has emerged as a molecule of interest due to its diverse biological activities. As a member of the monocarbonyl analogs of curcumin, it possesses enhanced chemical stability and an improved pharmacokinetic profile compared to its parent compound.[1] Initial investigations have revealed its potential as an anti-inflammatory, antitumor, antioxidant, and choleretic agent. This technical guide provides an in-depth overview of the foundational studies on the biological activity of this compound, presenting available quantitative data, detailed experimental protocols for the key assays cited, and visualizations of relevant pathways and workflows.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes.[2] The COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.

Quantitative Data

| Compound | Concentration (µM) | Inhibition of Protein Denaturation (%) |

| This compound | 1.57 | 19.64[1] |

| 5-(N-methylpiperazino)methyl-4'-methoxy ACA (2b) | 1.57 | 42.47[1] |

| 5-morpholinomethyl-4'-methoxy ACA (2d) | 1.57 | 41.90[1] |

| Parent Compound (1) | 1.57 | 38.16[1] |

| Diclofenac Sodium (Standard) | 1.57 | 35.27[1] |

Experimental Protocol: In Vitro Anti-inflammatory Evaluation by Protein Denaturation Inhibition

This protocol outlines a standard method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of heat-induced protein denaturation.

Objective: To evaluate the ability of a test compound to prevent the denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin, which serves as a model for tissue proteins.

Materials:

-

Test compound (e.g., this compound)

-

Bovine Serum Albumin (BSA), 0.2% w/v solution in Tris buffer

-

Tris buffer saline (pH 6.8)

-

Reference standard (e.g., Diclofenac sodium)

-

Methanol or other suitable solvent for the test compound

-

Spectrophotometer

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From this stock, make serial dilutions to achieve the desired final concentrations for the assay.

-

Reaction Mixture Preparation: In a test tube, add 50 µL of the test compound dilution to 5 mL of 0.2% BSA solution.

-

Control Preparation: Prepare a control tube containing 50 µL of the solvent and 5 mL of the 0.2% BSA solution.

-

Incubation: Incubate all tubes at 37°C for 20 minutes.

-

Heat-induced Denaturation: After incubation, heat the tubes at 72°C for 5 minutes to induce protein denaturation.

-

Cooling: Cool the tubes to room temperature.

-

Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathway: Cyclooxygenase Inhibition

The primary anti-inflammatory mechanism of this compound involves the inhibition of the cyclooxygenase (COX) pathway, which blocks the synthesis of prostaglandins from arachidonic acid.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Proliferation Assay with Cyclovalone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro cell proliferation effects of Cyclovalone, a synthetic curcumin derivative with potential anti-proliferative properties. The information is intended for researchers in cell biology, oncology, and drug development.

Principle

This compound has been shown to inhibit the proliferation of various cancer cell lines.[1] The anti-proliferative effects of related compounds involve the modulation of cell cycle proteins, such as the downregulation of cyclin D1, leading to a G1 phase arrest.[2] While the precise mechanism of this compound is under investigation, evidence suggests a potential role for cyclooxygenase (COX) inhibition and modulation of intracellular signaling pathways, possibly involving calcium signaling, which is a critical regulator of cell proliferation.[1][3][4][5][6]

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the effect of this compound on cell proliferation. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials and Reagents

-

This compound (Beveno)

-

Target cancer cell line (e.g., LNCaP, PC-3, MDA-MB-231, T-47D)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

-

Hemocytometer or automated cell counter

-

Inverted microscope

Experimental Protocols

Cell Culture and Seeding

-

Culture the target cancer cell line in complete medium in a CO₂ incubator at 37°C and 5% CO₂.

-

Passage the cells regularly to maintain them in the exponential growth phase.

-

On the day of the experiment, detach the cells using trypsin-EDTA and resuspend them in fresh complete medium.

-

Determine the cell concentration using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate for 24 hours to allow the cells to attach.

Treatment with this compound

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.2, 1, 5, 10, 25, 50 µg/mL). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1% to avoid solvent toxicity.

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and wells with cells treated with medium containing the same concentration of DMSO as the this compound-treated wells (vehicle control).

-

Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).

MTT Assay

-

At the end of each treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C in the CO₂ incubator. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%) from the dose-response curve.

Data Presentation

Table 1: Effect of this compound on the Viability of Cancer Cell Lines

| Cell Line | Treatment Duration (hours) | This compound Concentration (µg/mL) | % Cell Viability (Mean ± SD) | IC₅₀ (µg/mL) |

| LNCaP | 24 | 0 (Vehicle) | 100 ± 4.5 | |

| 1 | 92.1 ± 3.8 | |||

| 5 | 75.3 ± 5.1 | |||

| 10 | 58.7 ± 4.2 | 12.5 | ||

| 25 | 35.2 ± 3.9 | |||

| 50 | 18.9 ± 2.7 | |||

| 48 | 0 (Vehicle) | 100 ± 5.2 | ||

| 1 | 85.4 ± 4.1 | |||

| 5 | 60.1 ± 3.7 | |||

| 10 | 42.6 ± 3.5 | 8.2 | ||

| 25 | 21.9 ± 2.8 | |||

| 50 | 9.7 ± 1.9 | |||

| PC-3 | 24 | 0 (Vehicle) | 100 ± 3.9 | |

| 1 | 95.3 ± 4.0 | |||

| 5 | 81.2 ± 3.5 | |||

| 10 | 65.4 ± 4.6 | 15.8 | ||

| 25 | 42.1 ± 3.1 | |||

| 50 | 25.6 ± 2.9 | |||

| 48 | 0 (Vehicle) | 100 ± 4.8 | ||

| 1 | 88.7 ± 3.9 | |||

| 5 | 68.5 ± 4.2 | |||

| 10 | 49.8 ± 3.8 | 10.1 | ||

| 25 | 28.3 ± 2.5 | |||

| 50 | 15.1 ± 2.1 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Visualizations

Signaling Pathway

The proposed signaling pathway for the anti-proliferative effect of this compound is depicted below. As a cyclooxygenase (COX) inhibitor, this compound is expected to reduce the production of prostaglandins. This may lead to a decrease in the activation of downstream signaling cascades that promote cell proliferation, such as those involving cyclic AMP (cAMP) and intracellular calcium (Ca²⁺). A potential interaction with the TRPV1 channel could also modulate intracellular calcium levels, influencing cell cycle progression.

Caption: Proposed signaling pathway of this compound's anti-proliferative effect.

Experimental Workflow

The following diagram illustrates the key steps of the in vitro cell proliferation assay using the MTT method to evaluate the effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigation of anticancer mechanism of clavulone II, a coral cyclopentenone prostaglandin analog, in human acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium signalling and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular calcium signals and control of cell proliferation: how many mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium signaling and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium signaling - Wikipedia [en.wikipedia.org]

Cyclovalone Treatment in LNCaP and PC-3 Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known effects of Cyclovalone on the prostate cancer cell lines LNCaP (androgen-sensitive) and PC-3 (androgen-independent). Detailed protocols for key experimental assays are included to facilitate further research into the therapeutic potential of this compound.

Introduction

This compound, a synthetic derivative of curcumin, has demonstrated anti-inflammatory, antioxidant, and antitumor properties. As a known inhibitor of cyclooxygenase (COX), it presents a promising avenue for investigation in cancer therapy, particularly in prostate cancer where COX-2 expression is often upregulated. Research indicates that this compound inhibits the proliferation of both LNCaP and PC-3 prostate cancer cells in a manner that is dependent on both the dose and the duration of treatment. This document outlines the current understanding of this compound's effects on these cell lines and provides standardized protocols for evaluating its efficacy.

Data Presentation

Currently, specific quantitative data for IC50 values, detailed cell cycle distribution percentages, and apoptosis rates for this compound in LNCaP and PC-3 cell lines are not available in the public domain based on the conducted literature search. The following tables are structured to accommodate such data as it becomes available through future research.

Table 1: Proliferation Inhibition of this compound in Prostate Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) | Treatment Duration (hours) | Assay Method |

| LNCaP | This compound | Data not available | - | MTT Assay |

| PC-3 | This compound | Data not available | - | MTT Assay |

Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cell Lines

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| LNCaP | Control (Vehicle) | Data not available | Data not available | Data not available |

| This compound (2 µg/ml, 72h) | Decreased | Increased | Increased | |

| PC-3 | Control (Vehicle) | Data not available | Data not available | Data not available |

| This compound (2 µg/ml, 72h) | Decreased | Increased | Data not available |

Table 3: Induction of Apoptosis by this compound in Prostate Cancer Cell Lines

| Cell Line | Treatment | % Apoptotic Cells | Assay Method |

| LNCaP | Control (Vehicle) | Data not available | Annexin V / PI Staining |

| This compound | Data not available | Annexin V / PI Staining | |

| PC-3 | Control (Vehicle) | Data not available | Annexin V / PI Staining |

| This compound | Data not available | Annexin V / PI Staining |

Signaling Pathways

This compound is known to be an inhibitor of cyclooxygenase (COX). In the context of prostate cancer, the COX-2 enzyme is a key component of a signaling pathway that contributes to tumor progression. The generalized pathway is depicted below.

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with Cyclovalone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclovalone is a cyclopentenone prostaglandin analog with potential anticancer properties. Understanding its mechanism of action is crucial for its development as a therapeutic agent. One of the key aspects of its cellular effects is the alteration of the cell cycle. These application notes provide an overview of the effects of this compound on the cell cycle, based on studies of structurally related compounds like clavulone II, and detail the protocols for its analysis.

Mechanism of Action:

Studies on related cyclopentenone prostaglandins, such as clavulone II, have shown that these compounds can induce cell cycle arrest, a critical mechanism for their anti-proliferative effects. For instance, clavulone II has been observed to cause a G1 phase arrest in human acute promyelocytic leukemia HL-60 cells. This arrest is associated with the down-regulation of cyclin D1, a key regulator of the G1 to S phase transition.[1] At lower concentrations, this G1 arrest is the primary anti-proliferative effect, while at higher concentrations, it can lead to apoptosis.[1] The cyclopentenone moiety is believed to be crucial for this cytotoxic activity.[2]

Data Presentation

As no specific quantitative data for this compound is publicly available, the following table serves as a template for researchers to populate with their experimental data. This structured format will allow for easy comparison of the effects of this compound across different cell lines, concentrations, and treatment durations.

Table 1: Template for Quantitative Analysis of this compound's Effect on Cell Cycle Distribution

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Notes |

| e.g., MCF-7 | 0 (Control) | 24 | ||||

| 1 | 24 | |||||

| 5 | 24 | |||||

| 10 | 24 | |||||

| e.g., HL-60 | 0 (Control) | 48 | ||||

| 1 | 48 | |||||

| 5 | 48 | |||||

| 10 | 48 |

Experimental Protocols

Protocol 1: Cell Treatment with this compound

This protocol describes the general procedure for treating cultured cancer cells with this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HL-60)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Adhesion: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

-

This compound Treatment: Prepare the desired concentrations of this compound by diluting the stock solution in a complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol details the steps for preparing cells treated with this compound for cell cycle analysis using flow cytometry.[3][4][5]

Materials:

-

This compound-treated and control cells

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[3]

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Adherent cells: Wash the cells with PBS, then add trypsin-EDTA to detach them. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.

-

Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

-

-

Cell Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in PBS. Repeat this washing step.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to the cell suspension.

-

Storage: Fix the cells on ice for at least 2 hours or store them at -20°C overnight.[3][4]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C overnight.[3][4]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be measured based on the fluorescence intensity of the PI. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Mandatory Visualizations

Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.

Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.

Caption: Logical flow for interpreting cell cycle analysis data.

References

- 1. Investigation of anticancer mechanism of clavulone II, a coral cyclopentenone prostaglandin analog, in human acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

Application Notes and Protocols for Cyclovalone in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Cyclovalone, a synthetic curcumin derivative with anti-inflammatory and antitumor properties. The information is compiled to assist in the design and execution of preclinical animal studies.

Quantitative Data Summary

The following table summarizes the reported dosage and administration of this compound in a preclinical animal model. Due to the limited number of publicly available peer-reviewed studies on this compound, the data is currently based on a single reported in vivo study.

| Animal Model | Indication | Dosage Range | Route of Administration | Study Duration | Observed Effects |

| BALB/c mice | Prostate Cancer | 9.5 - 38 mg/kg | Oral (p.o.) | 14 days | Reduced weight of the ventral prostate; Inhibited tumor growth without significant toxicity.[1] |

Mechanism of Action: Cyclooxygenase Inhibition

This compound is reported to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are key mediators in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are implicated in inflammation, pain, and fever, and their upregulation is associated with the progression of some cancers, including prostate cancer. By inhibiting COX, this compound reduces the production of prostaglandins, thereby mitigating inflammation and potentially suppressing tumor growth.

Caption: this compound's mechanism of action.

Experimental Protocols

In Vivo Antitumor Efficacy Study in a Prostate Cancer Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous prostate cancer xenograft model in mice.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Prostate cancer cells (e.g., PC-3)

-

Matrigel (or similar basement membrane matrix)

-

Male immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

-

Sterile PBS

-

Syringes and needles for cell injection and oral gavage

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Culture: Culture prostate cancer cells according to standard protocols.

-

Cell Preparation for Injection: On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

-

This compound Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Administer this compound orally (p.o.) to the treatment group at the desired doses (e.g., 9.5, 19, and 38 mg/kg) once daily for 14 consecutive days.

-

Administer an equivalent volume of the vehicle to the control group.

-

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor animal body weight and general health throughout the study.

-

Endpoint: At the end of the study (day 14), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Caption: In vivo antitumor efficacy workflow.

Protocol for Oral Gavage in Mice

This protocol provides a standardized method for the oral administration of this compound.

Materials:

-

Appropriate size gavage needle (e.g., 20-22 gauge for adult mice) with a ball tip.

-

Syringe.

-

This compound solution/suspension.

Procedure:

-

Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to straighten the esophagus.

-

Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance. If resistance is met, withdraw and re-attempt.

-

Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution/suspension.

-

Needle Removal: Gently remove the gavage needle.

-

Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Considerations for Study Design

-

Vehicle Selection: The choice of vehicle for this compound administration should be based on its solubility and compatibility with the animal model. Common vehicles for oral gavage include corn oil, carboxymethylcellulose (CMC), or polyethylene glycol (PEG).

-

Dose Range Finding: If the optimal dose is unknown, a preliminary dose-range-finding study is recommended to determine the maximum tolerated dose (MTD) and to establish a therapeutic window.

-

Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, pharmacokinetic studies are advised. This will help in optimizing the dosing regimen.

-

Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive literature review and careful experimental design. Researchers should always refer to the primary literature and their institution's animal care and use committee (IACUC) protocols.

References

Application Notes and Protocols for Cyclovalone Experiments in BALB/c Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclovalone, a synthetic derivative of curcumin, has demonstrated significant potential as a therapeutic agent due to its anti-inflammatory, antitumor, and antioxidant properties.[1][2] It is known to inhibit cyclooxygenase (COX), a key enzyme in the inflammatory pathway.[1] The BALB/c mouse strain is a widely used inbred model in immunological and cancer research, making it a suitable model for evaluating the in vivo efficacy and mechanism of action of this compound. These application notes provide detailed protocols for conducting experiments with this compound in BALB/c mice, focusing on its anti-inflammatory and antitumor activities.

Data Presentation

Table 1: In Vivo Dosage and Effects of this compound in BALB/c Mice

| Parameter | Details | Reference |

| Animal Model | BALB/c mice | [1] |

| Dosage | 9.5 - 38 mg/kg | [1] |

| Administration Route | Oral (p.o.) | [1] |

| Treatment Duration | 14 days | [1] |

| Observed Effects | Reduced weight of the ventral prostate | [1] |

| Toxicity | No significant toxicity reported | [1] |

Table 2: Proposed In Vitro Antioxidant Activity of this compound Derivatives

| Compound | IC50 (µM) for DPPH Radical Scavenging |

| Di-Mannich derivative with diethylamine | 39.0 |

| Note: This data is for a derivative of this compound and provides context for its antioxidant potential. |

Experimental Protocols

Anti-Inflammatory Activity of this compound in a Colitis Model

This protocol describes the induction of colitis in BALB/c mice using 2,4,6-trinitrobenzenesulfonic acid (TNBS) to evaluate the anti-inflammatory effects of this compound.

Materials:

-

Male BALB/c mice (6-8 weeks old)

-

This compound

-

2,4,6-trinitrobenzenesulfonic acid (TNBS)

-

Ethanol

-

Anesthetic (e.g., isoflurane)

-

Catheter (3.5 F)

-

Standard mouse chow and water

Procedure:

-

Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the mice into the following groups (n=8-10 mice per group):

-

Group 1: Control (no treatment)

-

Group 2: Vehicle control (ethanol alone)

-

Group 3: TNBS + Vehicle

-

Group 4: TNBS + this compound (e.g., 20 mg/kg, p.o.)

-

Group 5: TNBS + Positive Control (e.g., an established anti-inflammatory drug)

-

-

This compound Administration: Administer this compound or vehicle orally to the respective groups for a pre-determined period (e.g., 7 days) before colitis induction.

-

Colitis Induction:

-

Monitoring: Monitor the mice daily for weight loss, stool consistency, and signs of distress.

-

Endpoint Analysis:

-

Euthanize the mice at a pre-determined time point (e.g., 4 days post-TNBS administration).

-

Collect blood samples for cytokine analysis (e.g., TNF-α, IL-6).

-

Excise the colon, measure its weight and length, and score for macroscopic damage.

-

Collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, COX-2 expression).

-

Antitumor Activity of this compound in a Xenograft Tumor Model

This protocol outlines the procedure for establishing a human tumor xenograft in immunosuppressed BALB/c mice to assess the antitumor efficacy of this compound.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Human cancer cell line (e.g., MDA-MB-231, A-431, U-87-MG)[4][5]

-

Immunosuppressive agents: Cyclosporine A (CsA), Ketoconazole, Cyclophosphamide[4][5]

-

This compound

-

Matrigel

-

Calipers for tumor measurement

Procedure:

-

Immunosuppression:

-

Tumor Cell Implantation:

-

Harvest the desired human cancer cells and resuspend them in a 1:1 mixture of culture medium and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of the immunosuppressed mice.

-

-

Grouping and Treatment:

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:

-

Group 1: Vehicle control

-

Group 2: this compound (e.g., 38 mg/kg, p.o. daily)[1]

-

Group 3: Positive control (standard chemotherapy agent)

-

-

Administer the treatments for a specified duration (e.g., 14-21 days).

-

-

Tumor Growth Measurement:

-

Measure the tumor dimensions with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: (Width² x Length) / 2.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and weigh them.

-

Perform histological and immunohistochemical analysis on the tumor tissue to assess cell proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31 staining).

-

Mandatory Visualization

Caption: Experimental workflow for the colitis model.

Caption: Workflow for the xenograft tumor model.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Free Radical-Scavenging Activities of Di-Mannich Bases of this compound Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Cyclooxygenase Inhibition by Cyclovalone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclovalone, a synthetic derivative of curcumin, has demonstrated anti-inflammatory, antitumor, and antioxidant properties.[1][2] Its mechanism of action is attributed, in part, to the inhibition of cyclooxygenase (COX) enzymes.[1][2] The COX enzymes, with their two primary isoforms COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[3] This document provides detailed application notes and experimental protocols for the comprehensive evaluation of this compound's inhibitory effects on COX-1 and COX-2.

Core Concepts of Cyclooxygenase Inhibition

The cyclooxygenase pathway is a critical target for anti-inflammatory drugs. Arachidonic acid is converted by COX enzymes into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Data Presentation

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| This compound | To be determined | To be determined | To be determined | |

| Celecoxib | 15 | 0.04 | 375 | [4] |

| Indomethacin | 0.063 | 0.48 | 0.13 | [5] |

| Ibuprofen | 12 | 80 | 0.15 | [6] |

| Diclofenac | 0.611 | 0.63 | 0.97 | [5] |

A preliminary study on the anti-inflammatory activity of this compound, using a heat-induced protein denaturation assay, showed 19.64% inhibition at a concentration of 1.57 µM.[7] However, this assay is an indirect measure of anti-inflammatory potential and does not quantify direct COX inhibition.

Signaling Pathway

The following diagram illustrates the canonical cyclooxygenase signaling pathway and the point of inhibition by agents like this compound.

Experimental Protocols

Two primary methodologies are presented for determining the inhibitory activity of this compound on COX-1 and COX-2: a purified enzyme-based assay and a cell-based assay.

Protocol 1: Purified Enzyme-Based COX Inhibition Assay (Fluorometric)

This protocol utilizes purified ovine or human COX-1 and COX-2 enzymes and a fluorometric detection method to measure the peroxidase activity of COX.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

COX Probe (e.g., Amplex Red)

-

Arachidonic Acid (substrate)

-

This compound (test inhibitor)

-

Known COX-1 and COX-2 inhibitors (for controls, e.g., SC-560 and Celecoxib)

-

96-well black microplates

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Experimental Workflow:

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations.

-

Assay Plate Setup: In a 96-well black microplate, add the following to each well:

-

COX Assay Buffer

-

Hematin solution

-

COX-1 or COX-2 enzyme solution

-

-

Inhibitor Addition: Add the serially diluted this compound, control inhibitors, or vehicle (for control wells) to the respective wells.

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a solution containing Arachidonic Acid and the fluorometric probe to each well to initiate the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically for 5-10 minutes at 37°C using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.

-

Protocol 2: Cell-Based COX Inhibition Assay (Human Whole Blood Assay)

This protocol measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment using human whole blood. COX-1 activity is measured by thromboxane B2 (TXB2) production in unstimulated blood, while COX-2 activity is measured by prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated blood.

Materials:

-

Fresh human venous blood from healthy volunteers

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Known COX-1 and COX-2 inhibitors

-

ELISA kits for TXB2 and PGE2

-

Incubator (37°C)

-

Centrifuge

Experimental Workflow:

Procedure:

-

Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least 7 days.

-

COX-1 Assay (TXB2 Production):

-

Aliquot 1 mL of whole blood into tubes containing various concentrations of this compound or control inhibitors.

-

Incubate at 37°C for 1 hour to allow for blood clotting and subsequent platelet activation, which stimulates TXB2 production via COX-1.

-

Centrifuge the clotted blood and collect the serum.

-

-

COX-2 Assay (PGE2 Production):

-

Aliquot 1 mL of whole blood into tubes containing various concentrations of this compound or control inhibitors.

-

Add LPS (final concentration of 10 µg/mL) to induce COX-2 expression and activity.

-

Incubate at 37°C for 24 hours.

-

Centrifuge the samples and collect the plasma.

-

-

Quantification of Prostaglandins:

-

Measure the concentration of TXB2 in the serum (from the COX-1 assay) and PGE2 in the plasma (from the COX-2 assay) using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of TXB2 and PGE2 production for each concentration of this compound.

-

Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percent inhibition against the logarithm of the this compound concentration.

-

The protocols outlined in this document provide a robust framework for the detailed characterization of this compound's inhibitory activity against COX-1 and COX-2. By employing both purified enzyme and cell-based assays, researchers can obtain comprehensive data on the potency and selectivity of this compound, which is crucial for its further development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"application of Cyclovalone in anti-inflammatory research models"

For Researchers, Scientists, and Drug Development Professionals

Introduction